The synthesis of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through multiple methods. One common approach involves the reaction of 5,6-dichloro-1H-benzodiazole with ethylamine or its derivatives under controlled conditions.
This method yields the dihydrochloride salt form of the compound, which is often preferred for its solubility properties .
The molecular structure of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride features a benzodiazole ring system substituted at positions 5 and 6 with chlorine atoms. The ethanamine group is attached at position 2 of the benzodiazole ring.
The compound exhibits a planar structure due to the aromatic nature of the benzodiazole ring, which influences its reactivity and interaction with biological targets .
The chemical behavior of this compound includes potential nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the benzodiazole ring. It can also undergo protonation due to its amine group when in acidic environments.
Typically, reactions involving this compound require mild heating and may utilize solvents such as dimethyl sulfoxide or acetonitrile to enhance solubility and reactivity .
The mechanism of action for 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is not fully elucidated but is hypothesized based on its structural analogs.
The compound may interact with specific biological targets such as enzymes or receptors involved in neurodegenerative diseases. Its ability to bind to mutant huntingtin protein suggests potential applications in treating Huntington's disease by modulating protein interactions through ubiquitin ligase pathways .
This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases such as Huntington's disease. Its ability to selectively bind to mutant proteins makes it a candidate for therapeutic interventions aimed at altering disease progression.
Benzimidazole derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of their anthelmintic properties in the 1960s. The unsubstituted benzimidazole core (1H-1,3-benzodiazole) represents a fundamental bioisostere of purine nucleotides, enabling reversible interactions with diverse biological targets through hydrogen bonding and π-stacking. This inherent property facilitated its rapid adoption across therapeutic domains, exemplified by the development of proton-pump inhibitors (omeprazole), antiparasitics (albendazole), and antivirals (maribavir). The structural evolution of these pharmacophores demonstrates consistent optimization strategies: (1) N1-alkylation to modulate lipophilicity and membrane permeability; (2) C2-position derivatization to introduce hydrogen-bond donors/acceptors; and (3) benzene ring halogenation to influence electronic properties and metabolic stability. Early derivatives like 2-(1H-benzimidazol-1-yl)ethan-1-amine [1] established the significance of flexible amine side chains at the C1 position for enhancing target engagement. The subsequent shift toward hydrochloride salt forms (e.g., dihydrochloride derivatives) addressed critical bioavailability limitations by improving aqueous solubility—a transformation evident in commercial research compounds such as (S)-1-(1H-Benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride [4].
Table 1: Evolution of Key Benzimidazole Scaffolds in Drug Discovery
Substitution Pattern | Example Compound | Molecular Weight | Notable Therapeutic Application |
---|---|---|---|
Unsubstituted | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | 234.13 (dihydrochloride) [1] | Kinase inhibition research |
Chiral C2-alkylamine | (S)-1-(1H-Benzo[d]imidazol-2-yl)ethan-1-amine | 197.66 (hydrochloride) [4] | Stereoselective receptor targeting |
5,6-Dichloro substitution | 1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine | 263.11 (dihydrochloride) [8] | Antiviral/Anticancer lead optimization |
6-Fluoro substitution | 1-[6-fluoro-1-(pyridin-2-yl)-1H-benzodiazol-2-yl]ethan-1-amine | 328.07 (dihydrochloride) [5] | Targeted oncology candidates |
The strategic incorporation of chlorine atoms at the 5,6-positions of the benzimidazole ring represents a deliberate structural perturbation to enhance pharmacological efficacy. Chlorine’s strong electron-withdrawing character and optimal van der Waals radius induce three critical modifications: (1) elevation of π-system electron deficiency, strengthening stacking interactions with aromatic residues in enzyme binding pockets; (2) blockade of CYP450-mediated oxidation at metabolically vulnerable C5/C6 positions; and (3) induction of conformational strain through steric repulsion, potentially improving target selectivity. These advantages are exemplified in 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (C~9~H~12~Cl~4~N~3~, MW 263.11) [8], where the dihydrochloride salt ensures protonation of the ethylamine moiety under physiological conditions—a feature critical for lysosomotropic activity. Such halogenated derivatives frequently serve as intermediates in synthesizing kinase inhibitors and polymerase antagonists, leveraging the dichloro-benzimidazole unit as a non-nucleoside binding element.
Commercial availability underscores their research utility: Santa Cruz Biotechnology markets structurally simplified analogs like 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride (sc-332068) [6], while Amadis Chemical synthesizes chiral variants for preclinical evaluation [2]. The synthetic accessibility of these compounds via condensation of 4,5-dichloro-o-phenylenediamine with lactate derivatives facilitates rapid library expansion. Current applications focus primarily on three domains:
Table 2: Commercial Research Derivatives of Dichloro-Benzimidazoles
Supplier | Catalog Reference | Molecular Formula | Packaging | Primary Research Application |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-334638A [1] | C~9~H~12~Cl~2~N~3~ | 1 g ($399.00) | Lysosomotropism studies |
BLD Pharm | P000562679 [4] | C~9~H~12~ClN~3~ | Variable (cold-chain) | Stereochemical pharmacology |
Amadis Chemical | 2503155-57-3 [2] | C~9~H~12~ClN~3~ | Metric ton quantities | Bulk process development |
The synthesis of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride employs a two-step sequence: condensation of 4,5-dichloro-1,2-diaminobenzene with 2-aminopropanal under oxidative conditions, followed by dihydrochloride salt formation using hydrochloric acid/methanol precipitation. Suppliers emphasize rigorous quality control (≥97% purity via HPLC/GC [2]) and specialized storage protocols (2–8°C under inert atmosphere [4]) to preserve the compound’s reactivity. This methodological consistency enables reliable structure-activity relationship studies across pharmacological classes, cementing dichloro-benzimidazoles as versatile tools in modern drug discovery pipelines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1